N-benzyl-2-[(4-bromophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-(4-bromophenyl)sulfanyl-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrNO2S/c1-26-20-11-9-19(10-12-20)24(15-17-5-3-2-4-6-17)22(25)16-27-21-13-7-18(23)8-14-21/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXUXTGEKCFRNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=CC=C2)C(=O)CSC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-[(4-bromophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H20BrNO2S
- Molecular Weight : 442.3687 g/mol
- IUPAC Name : this compound
2. Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Acetamide Backbone : This is achieved by reacting an appropriate acyl chloride with an amine under basic conditions.
- Introduction of the Sulfanyl Group : A thiol compound is used in a nucleophilic substitution reaction to introduce the sulfanyl group.
- Attachment of Benzyl and Phenyl Groups : Various coupling reactions, such as Suzuki-Miyaura coupling, are employed to attach the benzyl and phenyl groups.
3.1 Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing bromophenyl and methoxyphenyl groups have shown effectiveness against various bacterial strains, as evidenced by their minimum inhibitory concentrations (MICs) being comparable to established antibiotics like norfloxacin .
3.2 Anticancer Properties
This compound has been studied for its anticancer potential. In vitro studies demonstrated that it inhibits the growth of cancer cell lines, including colon carcinoma and breast cancer cells, with IC50 values indicating promising efficacy .
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| HCT-15 | < 10 | Doxorubicin |
| MCF-7 | < 15 | Doxorubicin |
The mechanism through which this compound exerts its biological effects is believed to involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival, such as certain kinases or proteases.
- Receptor Modulation : It may bind to receptors that regulate apoptotic pathways, leading to increased cancer cell death.
4. Case Studies
Several studies have highlighted the biological activity of similar compounds:
- Study on Thiazole Derivatives : Compounds derived from thiazole exhibited significant anticancer activity against various cell lines, suggesting that structural modifications can enhance efficacy .
- Modified Tacrine Derivatives : Research on multitarget-directed ligands revealed that structural similarities with N-benzyl derivatives led to potent inhibition of cholinesterases and potential neuroprotective effects .
5. Conclusion
This compound represents a promising candidate for further investigation due to its notable biological activities, particularly in antimicrobial and anticancer domains. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Functional Comparison of Key Analogs
Research Findings and Implications
- Hydrogen Bonding : Compounds with sulfanyl/sulfonyl groups (e.g., triazole derivatives) form intramolecular hydrogen bonds (N–H⋯S/N–H⋯N), stabilizing active conformations .
- Halogen Effects : Bromine in the 4-position enhances halogen bonding, critical for target recognition in antiviral agents .
- Substituent Impact : Methoxy groups improve solubility, while benzyl/cyclohexyl groups enhance hydrophobic interactions .
Q & A
Q. What are the standard synthetic routes for preparing N-benzyl-2-[(4-bromophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Amide bond formation : Reacting a benzylamine derivative (e.g., N-benzyl-4-methoxyaniline) with a sulfanyl-acetyl chloride intermediate.
- Sulfanyl group introduction : A nucleophilic substitution reaction between a 4-bromophenylthiol and a bromoacetyl precursor under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures ensures high purity (>95%) . Key reagents and conditions:
- Solvents : DMF, THF, or dichloromethane for reactions requiring anhydrous conditions.
- Catalysts : Triethylamine or pyridine to neutralize HCl byproducts during amidation .
Q. How is the compound structurally characterized to confirm its identity and purity?
A combination of spectroscopic and analytical methods is employed:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of benzyl, methoxyphenyl, and bromophenyl groups. For example, the methoxy group appears as a singlet at δ ~3.8 ppm, while aromatic protons show splitting patterns consistent with substituent positions .
- Mass spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 461.03) .
- Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur content are validated against theoretical values (e.g., C: 59.63%, H: 4.16%, N: 3.04%) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
Single-crystal X-ray diffraction (SCXRD) is critical for resolving torsional angles and non-covalent interactions:
- Torsional analysis : The dihedral angle between the benzyl and methoxyphenyl groups (~112.8°) confirms steric hindrance, while the sulfanyl group’s orientation relative to the bromophenyl ring is stabilized by weak C–H···S interactions .
- Packing motifs : Intermolecular interactions (e.g., π-π stacking between aromatic rings) influence solubility and crystallinity, which can be correlated with dissolution profiles in pharmacokinetic studies .
- Validation of tautomers : SCXRD distinguishes between possible keto-enol tautomers by identifying bond lengths (e.g., C=O at ~1.21 Å vs. C–O at ~1.34 Å) .
Q. What strategies optimize the biological activity of this compound through structural modifications?
Structure-activity relationship (SAR) studies focus on:
- Electron-withdrawing substituents : Introducing electron-deficient groups (e.g., nitro or trifluoromethyl) on the bromophenyl ring enhances binding to enzymatic targets like serine proteases, as seen in analogous sulfonamide derivatives .
- Bioisosteric replacements : Replacing the sulfanyl group with sulfonyl or sulfonamide moieties improves metabolic stability without compromising target affinity .
- Hybrid analogs : Conjugation with triazole or oxadiazole rings (e.g., via Huisgen cycloaddition) modulates lipophilicity and bioavailability, as demonstrated in related acetamide-based inhibitors . Experimental validation :
- In vitro assays : IC₅₀ values against target enzymes (e.g., <10 μM for trypsin-like proteases) guide iterative optimization .
- Molecular docking : Computational models predict binding poses in active sites, prioritizing synthetic targets .
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be reconciled during characterization?
Discrepancies often arise from dynamic processes or impurities:
- Variable-temperature NMR : Slow exchange processes (e.g., hindered rotation of the benzyl group) can coalesce split peaks at elevated temperatures, confirming conformational flexibility .
- 2D NMR techniques : HSQC and HMBC correlations resolve overlapping signals by mapping ¹H-¹³C connectivity, particularly in crowded aromatic regions .
- Impurity profiling : LC-MS identifies byproducts (e.g., unreacted starting materials or oxidation derivatives) that may distort integration values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
